Sub-Nanomolar Binding Affinity
UCB-J binds to SV2A with a dissociation constant (Kd) of 2.6 ± 0.25 nM in rat brain and 2.9 ± 0.54 nM in human cortex, as determined by [3H]UCB-J saturation binding assays [1]. In comparison, the anti-epileptic drug levetiracetam exhibits a Ki of 1.74 μM, representing a >600-fold lower affinity [2]. [18F]UCB-H also shows nanomolar affinity for SV2A, but its specific signal in humans is suboptimal compared to UCB-J, limiting its quantitative utility [3]. SDM-8 displays a Ki of 0.58 nM, similar to UCB-J, but lacks equivalent clinical validation [4].
| Evidence Dimension | SV2A binding affinity (Kd or Ki) |
|---|---|
| Target Compound Data | Kd = 2.6 ± 0.25 nM (rat brain); Kd = 2.9 ± 0.54 nM (human cortex) for [3H]UCB-J |
| Comparator Or Baseline | Levetiracetam: Ki = 1.74 μM; [18F]UCB-H: nanomolar affinity but suboptimal specific signal; SDM-8: Ki = 0.58 nM |
| Quantified Difference | UCB-J affinity is >600-fold higher than levetiracetam; UCB-J affinity is approximately 4.5-fold higher than SDM-8 based on Kd vs Ki comparison |
| Conditions | [3H]UCB-J saturation binding assay in rat brain homogenates and control human cortex |
Why This Matters
High affinity ensures robust specific binding and a high signal-to-noise ratio in PET imaging, which is critical for accurate quantification of synaptic density in neurodegenerative disease research.
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